molecular formula C6H12N2O4 B7894880 2-((3-Isopropylureido)oxy)acetic acid

2-((3-Isopropylureido)oxy)acetic acid

Cat. No.: B7894880
M. Wt: 176.17 g/mol
InChI Key: UMDYMDOYGKOERU-UHFFFAOYSA-N
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Description

2-((3-Isopropylureido)oxy)acetic acid is a urea derivative featuring an isopropyl-substituted ureido group linked via an ether-oxygen bridge to an acetic acid backbone.

Properties

IUPAC Name

2-(propan-2-ylcarbamoylamino)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-4(2)7-6(11)8-12-3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDYMDOYGKOERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Isopropylureido)oxy)acetic acid typically involves the reaction of isopropylamine with urea to form 3-isopropylurea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylureido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the isopropylureido group.

Scientific Research Applications

2-((3-Isopropylureido)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential, including its effects on specific molecular targets and pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Isopropylureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on functional groups: acetic acid derivatives and urea/ureido-containing compounds . Below is a comparative analysis:

Acetic Acid Derivatives

  • 2-(Pyridin-3-yl)acetic Acid (CAS 501-81-5): Structure: Acetic acid linked to a pyridine ring at the 3-position. Properties: Enhanced acidity (pKa ~3.5–4.0) due to electron-withdrawing pyridine, contrasting with 2-((3-Isopropylureido)oxy)acetic acid’s weaker acidity (estimated pKa ~4.5–5.0) from the electron-donating isopropylureido group. Applications: Used in coordination chemistry and as a ligand for metal-organic frameworks (MOFs) .
  • Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate (CAS data from –2): Structure: Organophosphorus compound with phosphonothioate and aminoethyl groups. Contrast: Unlike the acetic acid backbone, this compound’s phosphorus center and thiolate group enable nucleophilic reactivity, making it relevant in nerve agent research. Its toxicity profile is significantly higher than acetic acid derivatives .

Ureido-Containing Compounds

  • 3-Methylbutyl S-2-Dipropylaminoethyl Ethylphosphonothioate (CAS data from ): Structure: Combines ureido-like dipropylaminoethyl and phosphonothioate groups. Comparison: The absence of a carboxylic acid group reduces water solubility compared to this compound.
  • O-Pinacolyl N,N-Dipropylphosphoramidocyanidate () :

    • Structure : Phosphoramidocyanidate with pinacolyl and dipropyl groups.
    • Contrast : The cyanidate group confers acute toxicity (neurotoxic), while the ureido-oxy-acetic acid structure lacks such bioactivity. The latter’s carboxylic acid group enhances biodegradability .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Functional Groups Solubility (Water) pKa (Acid) Primary Applications
This compound C₆H₁₂N₂O₄ (estimated) Acetic acid, ureido, ether Moderate ~4.5–5.0 Drug intermediate, ligand
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ Acetic acid, pyridine High ~3.5–4.0 MOFs, coordination chemistry
Cyclohexylmethyl S-2-Isopropylmethylaminoethyl... C₁₅H₃₄NO₂PS Phosphonothioate, aminoethyl Low N/A Neurotoxic agents

Research Findings and Gaps

  • Reactivity: The ureido-oxy group in this compound may undergo hydrolysis under acidic conditions, unlike phosphonothioates (stable in acidic media) .
  • Toxicity: Predicted to be lower than organophosphorus analogs due to the absence of neurotoxic motifs.

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